Cas no 141998-22-3 (N1,N10-Diacetyl Triethylenetetramine)

N1,N10-Diacetyl Triethylenetetramine is a chemically modified derivative of triethylenetetramine (TETA), featuring acetyl groups at the terminal nitrogen atoms. This modification enhances its stability and selectivity in coordination chemistry applications, particularly as a chelating agent for metal ions. The acetyl groups reduce reactivity at the termini, making it suitable for controlled complexation in catalytic and analytical processes. Its structure allows for tailored interactions with transition metals, offering advantages in ligand design for homogeneous catalysis or metal ion sequestration. The compound’s solubility in polar solvents further facilitates its use in aqueous or organic reaction systems. Its defined geometry and functionalization potential make it valuable for specialized synthetic and industrial applications.
N1,N10-Diacetyl Triethylenetetramine structure
141998-22-3 structure
Product name:N1,N10-Diacetyl Triethylenetetramine
CAS No:141998-22-3
MF:C10H22N4O2
Molecular Weight:230.30728
CID:1064642
PubChem ID:76974421

N1,N10-Diacetyl Triethylenetetramine 化学的及び物理的性質

名前と識別子

    • N1,N10-Diacetyl Triethylenetetramine
    • N-[2-[2-(2-acetamidoethylamino)ethylamino]ethyl]acetamide
    • DTXSID201184788
    • 141998-22-3
    • N,Na(2)-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis[acetamide]
    • N,N'-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))diacetamide
    • Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-
    • SCHEMBL21089233
    • n1,n10-diacetyltriethylenetetramine
    • インチ: InChI=1S/C10H22N4O2/c1-9(15)13-7-5-11-3-4-12-6-8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16)
    • InChIKey: WJZSOPBEHMQITR-UHFFFAOYSA-N
    • SMILES: CC(=O)NCCNCCNCCNC(=O)C

計算された属性

  • 精确分子量: 230.17400
  • 同位素质量: 230.17427596g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 9
  • 複雑さ: 187
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2
  • トポロジー分子極性表面積: 82.3Ų

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • ゆうかいてん: 55-57°C
  • Boiling Point: 519.4±40.0 °C at 760 mmHg
  • フラッシュポイント: 213.2±27.5 °C
  • Solubility: Chloroform, DMSO (Slightly), Methanol (Slightly)
  • PSA: 82.26000
  • LogP: 0.00140
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

N1,N10-Diacetyl Triethylenetetramine Security Information

N1,N10-Diacetyl Triethylenetetramine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D414200-2.5g
N1,N10-Diacetyl Triethylenetetramine
141998-22-3
2.5g
$ 2720.00 2023-09-07
TRC
D414200-100mg
N1,N10-Diacetyl Triethylenetetramine
141998-22-3
100mg
$ 150.00 2023-09-07
TRC
D414200-250mg
N1,N10-Diacetyl Triethylenetetramine
141998-22-3
250mg
$ 305.00 2023-09-07

N1,N10-Diacetyl Triethylenetetramine 関連文献

N1,N10-Diacetyl Triethylenetetramineに関する追加情報

Introduction to N1,N10-Diacetyl Triethylenetetramine (CAS No. 141998-22-3)

N1,N10-Diacetyl Triethylenetetramine, with the chemical identifier CAS No. 141998-22-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic diamine derivative has garnered attention due to its versatile structural framework and potential applications in drug development, particularly in the design of novel therapeutic agents targeting various biological pathways. The compound's unique chemical architecture, featuring alternating acetyl and amine functional groups along a triethylenetetramine backbone, imparts distinct reactivity and binding properties that make it a valuable scaffold for medicinal chemists.

The synthesis of N1,N10-Diacetyl Triethylenetetramine involves a multi-step process that typically begins with the condensation of ethylene diamine derivatives with acetic anhydride under controlled conditions. The subsequent introduction of protecting groups and selective deprotection steps ensure the precise formation of the desired acetylated triethylenetetramine structure. This synthetic route highlights the compound's accessibility while emphasizing the importance of meticulous reaction optimization to achieve high yields and purity levels.

Recent advancements in computational chemistry have enabled researchers to explore the molecular interactions of N1,N10-Diacetyl Triethylenetetramine with biological targets at an unprecedented level of detail. Molecular docking studies have revealed that this compound exhibits strong binding affinity for certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. For instance, preliminary research indicates that N1,N10-Diacetyl Triethylenetetramine may interact with metalloproteinases, which are implicated in various pathological processes, including cancer progression and inflammation.

In addition to its inhibitory properties, the acetylated moieties in N1,N10-Diacetyl Triethylenetetramine provide opportunities for further derivatization, allowing for the creation of libraries of analogs with tailored pharmacological profiles. Functional group modifications such as hydrolysis or alkylation can yield compounds with enhanced solubility or tissue-specific targeting capabilities. These modifications are particularly relevant in the development of prodrugs designed to release active species in situ within target tissues.

The pharmacokinetic behavior of N1,N10-Diacetyl Triethylenetetramine is another area of active investigation. Studies using advanced mass spectrometry techniques have provided insights into its metabolic pathways and degradation products, which are critical for understanding its overall biological disposition. These findings are essential for optimizing dosing regimens and minimizing potential side effects in clinical applications.

One particularly intriguing aspect of N1,N10-Diacetyl Triethylenetetramine is its potential role in anti-cancer therapy. Preclinical studies have demonstrated that derivatives of this compound can disrupt tumor microenvironments by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The acetylated amine groups facilitate interactions with both extracellular matrix components and intracellular targets, making it a promising candidate for combination therapies that address multiple aspects of cancer biology.

The development of novel antibiotics has also been influenced by the structural features of N1,N10-Diacetyl Triethylenetetramine. Its ability to chelate metal ions has led to investigations into its potential as a bacteriostatic agent, particularly against Gram-negative bacteria that are increasingly resistant to conventional antibiotics. By interfering with essential bacterial processes such as DNA replication and metabolic pathways, this compound offers a new paradigm for combating drug-resistant infections.

Environmental applications of N1,N10-Diacetyl Triethylenetetramine are emerging as another frontier for research. Its reactivity with pollutants such as heavy metals has been explored in bioremediation efforts, where it serves as a chelating agent to detoxify contaminated water sources. The compound's stability under varying environmental conditions makes it a suitable candidate for large-scale remediation projects aimed at restoring ecological balance.

The future prospects for N1,N10-Diacetyl Triethylenetetramine are vast, driven by ongoing research into its mechanistic details and expanded applications across multiple disciplines. As computational methods continue to refine our understanding of molecular interactions, new opportunities for drug discovery will arise from leveraging this versatile scaffold. Collaborative efforts between synthetic chemists, biochemists, and clinicians will be essential in translating laboratory findings into impactful therapeutic solutions.

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